(4E)-4-(3,5-dichloro-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-4-(3,5-dichloro-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazolone core, which is a common structural motif in various biologically active molecules. The presence of dichloro and hydroxy substituents on the benzylidene ring, along with the phenyl and methyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-(3,5-dichloro-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 3,5-dichloro-4-hydroxybenzaldehyde with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-(3,5-dichloro-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrazolone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the benzylidene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
(4E)-4-(3,5-dichloro-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4E)-4-(3,5-dichloro-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The presence of the hydroxy and dichloro substituents enhances its binding affinity to target proteins, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-(4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Lacks the dichloro substituents, resulting in different chemical and biological properties.
(4E)-4-(3,5-dichloro-4-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and biological activity.
Uniqueness
The unique combination of dichloro and hydroxy substituents in (4E)-4-(3,5-dichloro-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one imparts distinct chemical properties and enhances its potential biological activities compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H12Cl2N2O2 |
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Molecular Weight |
347.2 g/mol |
IUPAC Name |
(4E)-4-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-10-13(7-11-8-14(18)16(22)15(19)9-11)17(23)21(20-10)12-5-3-2-4-6-12/h2-9,22H,1H3/b13-7+ |
InChI Key |
SFRJBRHKTWQLCB-NTUHNPAUSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C(=C2)Cl)O)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Cl)O)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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